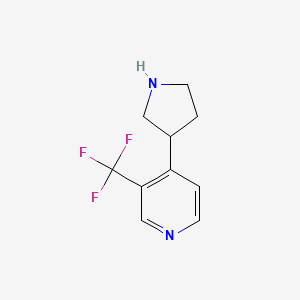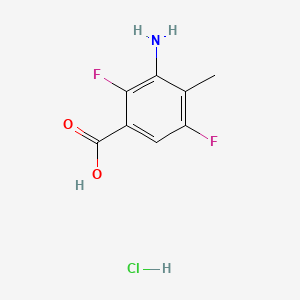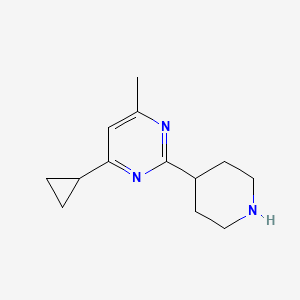![molecular formula C8H5ClO4S3 B13587790 Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 and a molecular weight of 296.78 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with a chlorosulfonyl group and a carboxylate ester group. It is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thieno[3,2-b]thiophene derivative followed by esterification. One common method includes the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).
Major Products Formed
Substitution: Sulfonamides, sulfonate esters.
Reduction: Sulfonyl derivatives.
Oxidation: Sulfoxides, sulfones.
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The thieno[3,2-b]thiophene core can interact with various molecular targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
- Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
- 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-b]thiophene core, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a chlorosulfonyl group and a carboxylate ester group makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H5ClO4S3 |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
methyl 5-chlorosulfonylthieno[3,2-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-8(10)6-2-4-5(14-6)3-7(15-4)16(9,11)12/h2-3H,1H3 |
Clé InChI |
OJXQLPORXIFZMX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(S1)C=C(S2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
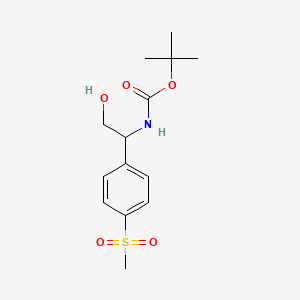
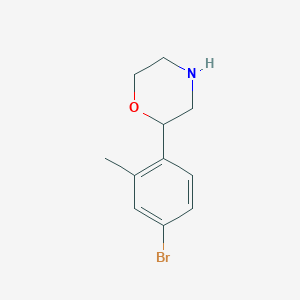

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
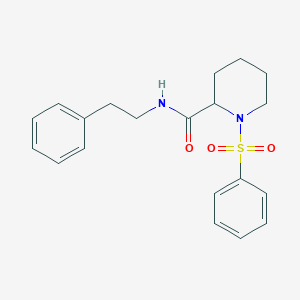

![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)

